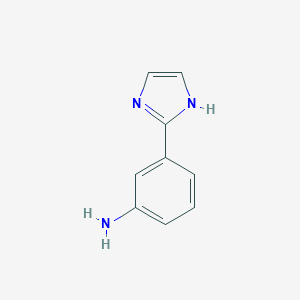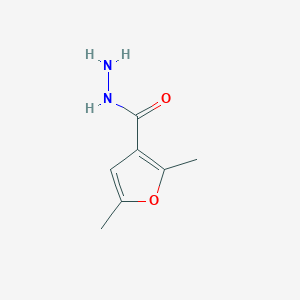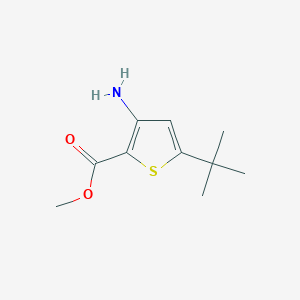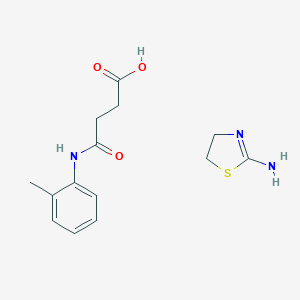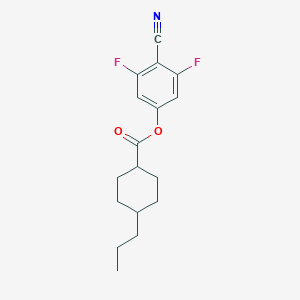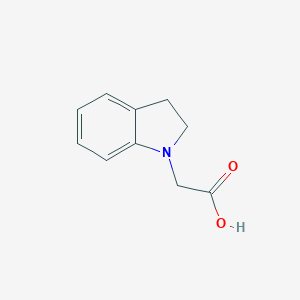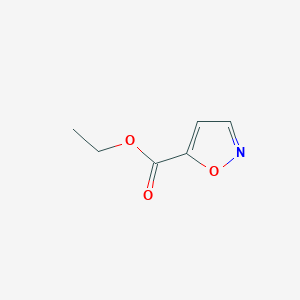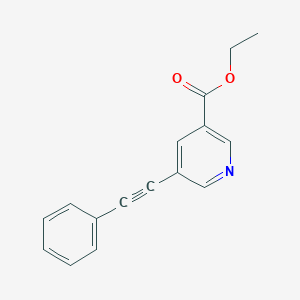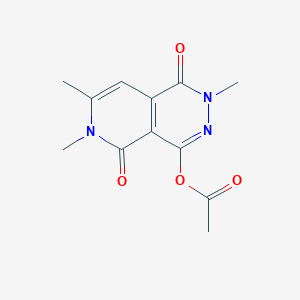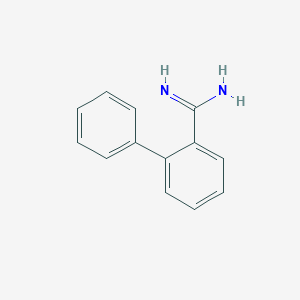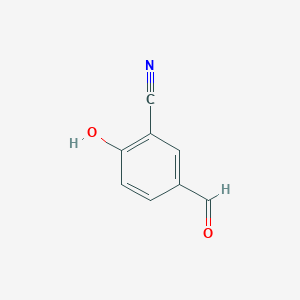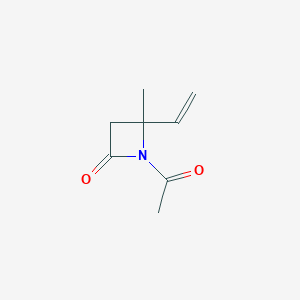![molecular formula C11H14O3 B071332 [3-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 163164-08-7](/img/structure/B71332.png)
[3-(1,3-Dioxan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,3-Dioxan-2-yl)phenyl]methanol, also known as DMDO, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO is a versatile reagent that can be used for various chemical reactions, including oxidation, epoxidation, and cyclization. In
Wirkmechanismus
[3-(1,3-Dioxan-2-yl)phenyl]methanol acts as a strong oxidant, which enables it to participate in various chemical reactions. The mechanism of action of [3-(1,3-Dioxan-2-yl)phenyl]methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an epoxide or other cyclic compound. The reaction mechanism is believed to involve a radical intermediate, which is formed by the abstraction of a hydrogen atom from the substrate by [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Biochemische Und Physiologische Effekte
[3-(1,3-Dioxan-2-yl)phenyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidant and can cause oxidative stress in cells. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been shown to induce DNA damage in human cells, which suggests that it may have genotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(1,3-Dioxan-2-yl)phenyl]methanol has several advantages for lab experiments, including its high reactivity and selectivity. [3-(1,3-Dioxan-2-yl)phenyl]methanol can be used in mild conditions, which makes it a suitable reagent for sensitive substrates. However, [3-(1,3-Dioxan-2-yl)phenyl]methanol is also highly reactive, which can lead to side reactions and the formation of unwanted products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol is a hazardous reagent and requires careful handling and disposal.
Zukünftige Richtungen
For the application of [3-(1,3-Dioxan-2-yl)phenyl]methanol in scientific research include the synthesis of chiral epoxides, the development of new catalytic systems, and the use of [3-(1,3-Dioxan-2-yl)phenyl]methanol in the synthesis of natural products and other complex molecules.
Synthesemethoden
[3-(1,3-Dioxan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-(2-bromoethyl)phenol with paraformaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using a strong oxidant such as m-chloroperbenzoic acid to yield [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(1,3-Dioxan-2-yl)phenyl]methanol has been extensively used in scientific research for various applications. One of the most significant applications of [3-(1,3-Dioxan-2-yl)phenyl]methanol is in the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been used in the synthesis of lactones, which are important building blocks for the synthesis of natural products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol has been used in the synthesis of cyclic ethers, which are important intermediates in the production of polymers.
Eigenschaften
CAS-Nummer |
163164-08-7 |
|---|---|
Produktname |
[3-(1,3-Dioxan-2-yl)phenyl]methanol |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
[3-(1,3-dioxan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI-Schlüssel |
HORPKZDGZYMCSW-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=CC(=C2)CO |
Kanonische SMILES |
C1COC(OC1)C2=CC=CC(=C2)CO |
Synonyme |
Benzenemethanol, 3-(1,3-dioxan-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



